N-{[5-(2-Chlorophenyl)furan-2-yl]methyl}
Description
Properties
Molecular Formula |
C13H12ClNO3 |
|---|---|
Molecular Weight |
265.693 |
IUPAC Name |
2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H12ClNO3/c14-11-4-2-1-3-10(11)12-6-5-9(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17) |
InChI Key |
IQCHGRMLXMJARM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCC(=O)O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of compounds containing furan moieties can effectively target both gram-positive and gram-negative bacteria. For instance, research indicated that certain furan derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Antitumor Properties
N-{[5-(2-Chlorophenyl)furan-2-yl]methyl} has also been investigated for its antitumor activity. Compounds with similar furan structures have been shown to inhibit tumor cell proliferation and angiogenesis in vitro. For example, studies reported that specific furan derivatives exhibited IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
Antiviral Activity
Recent research highlighted the potential of furan-based compounds as inhibitors of viral enzymes, including those associated with SARS-CoV-2. The identification of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease demonstrates the versatility of furan-containing compounds in antiviral drug development .
Case Study 1: Antibacterial Efficacy
A study conducted by Rajeena et al. synthesized a series of chalcones containing aryl furan moieties and evaluated their antibacterial activity against various bacterial strains. The results indicated that compounds with chloro substituents showed enhanced efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that structural modifications can significantly impact biological activity .
Case Study 2: Antitumor Activity
Research by Zvarec et al. explored the antitumor properties of rhodanine-furan conjugates, which included derivatives similar to N-{[5-(2-Chlorophenyl)furan-2-yl]methyl}. These compounds were tested for their ability to inhibit tumor growth in vitro, showing promising results against multiple cancer cell lines and highlighting the potential for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Sulfamoyl vs. Methyl Substituents
- This contrasts with the methyl group in N-{[5-(2-Chlorophenyl)furan-2-yl]methyl}, which primarily contributes to hydrophobicity. Biological Implications: Sulfonamide derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas methyl-substituted analogs may prioritize membrane permeability .
Methanesulfinyl and Methoxy Groups
- The 2-methoxyphenyl substituent increases lipophilicity, which may enhance blood-brain barrier penetration relative to simpler alkyl groups .
Heterocycle Variations
Furan vs. Thiadiazole Cores
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (): The thiadiazole ring is electron-deficient, favoring interactions with electron-rich biological targets (e.g., DNA or enzyme active sites).
Benzimidazole Hybrids
- This could enhance binding to proteins with planar aromatic residues .
Chlorophenyl Positional Isomerism
- N-[[5-(3-Chlorophenyl)furan-2-yl]methylideneamino]-N'-(4-fluorophenyl) (): The meta-chlorophenyl substitution reduces steric hindrance compared to the ortho position in the target compound. This may increase conformational flexibility and alter binding kinetics .
Key Research Findings and Implications
- The 2-chlorophenyl group consistently enhances bioactivity across diverse scaffolds, likely due to its electron-withdrawing effects and steric bulk .
- Furan-based compounds prioritize herbicidal and agrochemical applications, while hybrid structures (e.g., benzimidazole-thiadiazole) may expand into antiviral or anticancer domains .
- Positional isomerism (ortho vs. meta chlorophenyl) significantly alters target engagement, warranting further structure-activity relationship (SAR) studies .
Preparation Methods
Grignard Reagent-Mediated Alkylation
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 24 hours |
Electrophilic Aromatic Substitution
Direct chlorination of phenyl-furan precursors using Cl₂ or SOCl₂ is less common due to regioselectivity challenges but may be feasible under controlled conditions.
N-Methylation Strategies
Introducing the methyl group to the amine requires careful selection of alkylating agents:
Eschweiler-Clarke Reaction
This one-pot method uses formaldehyde and formic acid to methylate amines. Applied to a 5-(2-chlorophenyl)furan-2-amine precursor, it could yield the target compound. However, over-alkylation risks necessitate stoichiometric control.
Methyl Halide Alkylation
Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 6 hours provides a straightforward pathway. Purification via recrystallization from ethanol enhances yield.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Alkylation | 65–75 | ≥95 | Moderate | High |
| Reductive Amination | 70–80 | ≥98 | High | Moderate |
| Suzuki Coupling | 55–65 | ≥90 | Low | Very High |
Challenges and Mitigation Strategies
-
Regioselectivity in Furan Functionalization:
Electron-deficient furans favor substitution at the 5-position, but competing reactions may occur. Using directing groups (e.g., nitro) improves selectivity. -
Byproduct Formation in N-Methylation:
Over-alkylation is minimized by employing bulky bases (e.g., DBU) or low-temperature conditions.
Analytical Characterization
Critical data for validating successful synthesis include:
-
¹H NMR (DMSO-d₆): δ 4.30 (s, 2H, CH₂), 7.53–8.81 (m, aromatic protons).
-
IR (KBr): Peaks at 3012 cm⁻¹ (C-H stretch), 1678 cm⁻¹ (C=O), 1608 cm⁻¹ (C=C).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance reproducibility and safety during exothermic Grignard reactions. Solvent recovery systems (e.g., ethyl acetate distillation) reduce environmental impact .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
